molecular formula C21H26N4O3 B10980927 2-(3,4-dimethoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide

2-(3,4-dimethoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide

Cat. No.: B10980927
M. Wt: 382.5 g/mol
InChI Key: YRTIVVOKOZKOEM-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide typically involves multiple steps, starting with the preparation of the core structures. The triazolo[4,3-a]pyridine moiety can be synthesized via oxidative C(sp3)–H functionalization of methyl-azaheteroarenes in the presence of I2–DMSO . This method allows for the formation of triazolo[4,3-a]pyridine-quinoline linked diheterocycles with good functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain atoms or groups within the compound with others, potentially altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine (I2) and dimethyl sulfoxide (DMSO) for oxidative functionalization . Catalysts such as copper (Cu) can be used for direct C–H (hetero)arylation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative functionalization can lead to the formation of triazolo[4,3-a]pyridine-quinoline linked diheterocycles .

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule and potentially leading to cell death . This makes it a promising candidate for anticancer therapies. The compound’s interactions with specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide

InChI

InChI=1S/C21H26N4O3/c1-14(2)11-16(21-24-23-19-7-5-6-10-25(19)21)22-20(26)13-15-8-9-17(27-3)18(12-15)28-4/h5-10,12,14,16H,11,13H2,1-4H3,(H,22,26)

InChI Key

YRTIVVOKOZKOEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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